A Multi-Technique Spectroscopic Workflow for the Unambiguous Structural Elucidation of 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid
A Multi-Technique Spectroscopic Workflow for the Unambiguous Structural Elucidation of 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of modern medicinal chemistry, the precise characterization of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can invalidate extensive structure-activity relationship (SAR) studies, leading to wasted resources and misguided lead optimization efforts.[1][2] The molecule at the center of this guide, 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid, presents a common yet critical challenge in heterocyclic chemistry: the unambiguous determination of the substituent's position on the indazole ring. The synthesis, often a Friedel-Crafts-type acylation of 3-methyl-1H-indazole with succinic anhydride, can potentially lead to substitution at either the N-1 or N-2 position. These regioisomers, while having the same mass and elemental composition, can possess vastly different biological activities and physicochemical properties.
This technical guide provides a comprehensive, field-proven workflow for the structural elucidation of 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid. We will proceed with a synergistic, multi-technique approach, demonstrating how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are integrated to build an undeniable case for the final structure. This document is intended for researchers, chemists, and drug development professionals who require robust, self-validating protocols to ensure the absolute integrity of their chemical matter.[3][4]
Part 1: Foundational Analysis - Elemental Composition and Unsaturation
The first step in any structural elucidation puzzle is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to confidently determine the elemental composition from the measured mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS)
Causality: By using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), we can measure the mass of the molecular ion to within a few parts per million (ppm). This level of precision allows us to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby confirming the compound's molecular formula. For this molecule, we will use Electrospray Ionization (ESI), a soft ionization technique suitable for polar, acidic molecules, which will primarily generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive and negative ion modes. Positive mode will detect [M+H]⁺ and potential adducts like [M+Na]⁺. Negative mode will detect the deprotonated species [M-H]⁻, which is often prominent for carboxylic acids.
-
Data Analysis: Compare the measured monoisotopic mass of the most abundant ion with the theoretical mass calculated for the proposed formula, C₁₂H₁₂N₂O₃. The mass error should ideally be below 5 ppm.
Data Interpretation and Degree of Unsaturation
The confirmed molecular formula is then used to calculate the Degree of Unsaturation (DoU), which provides the first clue about the molecule's structural features.
DoU = C - (H/2) - (X/2) + (N/2) + 1
For C₁₂H₁₂N₂O₃: DoU = 12 - (12/2) + (2/2) + 1 = 12 - 6 + 1 + 1 = 8
A DoU of 8 indicates a significant number of rings and/or pi bonds. In our proposed structure, this is accounted for by the bicyclic indazole ring (5 pi bonds + 2 rings = 7 degrees) and the two carbonyl groups (2 pi bonds), totaling 9 degrees. Correction: The standard formula for a bicyclic aromatic system like indazole is 1 ring and 4 double bonds for the benzene part, plus the double bond in the pyrazole part, and the second ring structure. This accounts for 6 degrees. Plus the two carbonyls makes 8. Let's re-evaluate: Benzene ring = 1 ring + 3 double bonds = 4 DoU. The attached pyrazole ring adds another double bond and one more ring = 2 DoU. Total for indazole core = 6 DoU. Add the two C=O groups = 2 DoU. Total = 8 DoU. This matches perfectly.
| Parameter | Theoretical Value | Observed Value (Expected) |
| Molecular Formula | C₁₂H₁₂N₂O₃ | Confirmed by HRMS |
| Monoisotopic Mass | 232.0848 g/mol | m/z [M+H]⁺ = 233.0921 |
| Degree of Unsaturation | 8 | Consistent with structure |
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for this purpose, as it probes the vibrational modes of chemical bonds.[5][6]
Causality: The energy of infrared radiation corresponds to the vibrational frequencies of covalent bonds. Specific functional groups exhibit characteristic absorption bands at predictable wavenumbers. For our target molecule, we expect to see clear signatures for the carboxylic acid O-H and C=O groups, the ketone C=O group, and the aromatic C-H and C=C bonds of the indazole ring. The presence and nature of these bands provide a diagnostic fingerprint.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
Predicted IR Absorption Data
The spectrum is expected to be dominated by strong absorptions from the carbonyl and hydroxyl groups.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale and Comments |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | The broadness is a hallmark of the strong hydrogen bonding between carboxylic acid dimers.[7][8] |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | From the -CH₂-CH₂- groups of the butanoic acid chain. |
| Aromatic C-H | C-H stretch | 3100 - 3000 | From the C-H bonds on the indazole ring. |
| Ketone (Amide-like) | C=O stretch | ~1710 - 1680 | This carbonyl is attached to the indazole nitrogen, giving it partial amide character, which typically lowers the frequency compared to a simple ketone.[9] |
| Carboxylic Acid | C=O stretch | ~1720 - 1700 | Characteristic absorption for a saturated carboxylic acid.[6] Overlap with the other C=O is possible. |
| Aromatic Ring | C=C stretch | ~1610, 1500, 1450 | Multiple bands are characteristic of the aromatic system. |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Involves coupling with O-H bending.[7] |
Part 3: The Blueprint - Unraveling Connectivity with NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[10][11] For this specific problem, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will not only allow us to assign every proton and carbon but will also provide the definitive evidence for the N-1 substitution pattern.[12][13]
Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule as it will solubilize the polar carboxylic acid and, importantly, will allow for the observation of the exchangeable carboxylic acid proton.[14]
General Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Spectrometer Setup: The experiments should be run on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.
-
1D Acquisition: Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum with proton decoupling. A DEPT-135 experiment should also be run to differentiate carbon types (CH/CH₃ vs. CH₂).
-
2D Acquisition: Acquire standard gCOSY, gHSQC, and gHMBC spectra using default parameter sets, adjusting spectral widths as needed to encompass all signals.
¹H NMR Spectroscopy - Proton Environment Mapping
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-12 (Carboxylic Acid) | ~12.5 | broad singlet | 1H | Acidic proton, often very downfield and broad in DMSO-d₆. |
| H-7 | ~8.2 - 8.0 | doublet (d) | 1H | Deshielded by proximity to the pyrazole ring and acylation at N-1. |
| H-4 | ~7.9 - 7.7 | doublet (d) | 1H | Aromatic proton on the benzene portion of the indazole. |
| H-5, H-6 | ~7.6 - 7.3 | multiplets (m) | 2H | Overlapping aromatic protons. |
| H-9 (Methylene) | ~3.4 - 3.2 | triplet (t) | 2H | Methylene group alpha to the ketone (N-acyl) carbonyl. |
| H-10 (Methylene) | ~2.9 - 2.7 | triplet (t) | 2H | Methylene group alpha to the carboxylic acid carbonyl. |
| H-1 (Methyl) | ~2.6 | singlet (s) | 3H | Methyl group attached to the aromatic indazole ring at C-3. |
¹³C NMR Spectroscopy - The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment aids assignment by showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O) are absent in DEPT-135.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
| C-11 (Carboxylic Acid) | ~174 | Absent | Carboxylic acid carbonyl carbon. |
| C-8 (Ketone) | ~172 | Absent | Ketone (N-acyl) carbonyl carbon. |
| C-3a, C-7a (Quaternary) | ~141, ~125 | Absent | Fused aromatic carbons of the indazole ring. |
| C-3 (Quaternary) | ~140 | Absent | Carbon bearing the methyl group. |
| C-4, C-5, C-6, C-7 (Aromatic CH) | ~129 - 110 | Positive | Aromatic methine carbons.[15] |
| C-9 (Methylene) | ~33 | Negative | Methylene carbon alpha to the ketone. |
| C-10 (Methylene) | ~29 | Negative | Methylene carbon alpha to the carboxylic acid. |
| C-1 (Methyl) | ~12 | Positive | Methyl carbon at C-3. |
2D NMR - Assembling the Pieces and Confirming Regiochemistry
While 1D NMR provides the parts list, 2D NMR shows how they are connected.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
Key Expected Correlation: A strong cross-peak will be observed between the two methylene groups (H-9 and H-10), confirming the -CH₂-CH₂- spin system of the butanoic acid chain.
-
Correlations between adjacent aromatic protons (e.g., H-6 with H-5 and H-7) will also be visible, helping to assign the aromatic system.
Caption: Expected ¹H-¹H COSY correlations for the butanoic acid and aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, providing unambiguous one-bond C-H correlations. This is invaluable for confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This is the decisive experiment. It reveals correlations between protons and carbons over 2-3 bonds. It is this long-range information that allows us to piece the molecular fragments together and, crucially, to determine the point of attachment on the indazole ring.[12]
-
The Key to Regiochemistry: The distinction between N-1 and N-2 substitution lies in the correlations from the methylene protons adjacent to the ring (H-9) to the carbons of the indazole core.
-
For an N-1 substituted indazole (as proposed): A strong correlation is expected from the H-9 protons to the C-7a carbon of the indazole ring (a three-bond correlation, H-C-N-C ). A weaker correlation to C-3a may also be seen.
-
For an N-2 substituted indazole (the alternative): A strong correlation would be expected from the H-9 protons to the C-3 carbon.
-
-
Other Key Correlations:
-
H-9 protons will show a strong correlation to the ketone carbonyl carbon, C-8.
-
H-10 protons will show correlations to both the carboxylic acid carbonyl (C-11) and the ketone carbonyl (C-8).
-
The methyl protons (H-1) will show a strong correlation to the C-3 carbon they are attached to, as well as to C-3a.
-
Caption: The critical HMBC correlation from H-9 to C-7a confirms N-1 substitution.
Part 4: The Final Verdict - Single Crystal X-Ray Crystallography
While the combined spectroscopic data provides an exceptionally strong and self-consistent structural proof, single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination.[16][17]
Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms. It provides definitive proof of connectivity, stereochemistry, and, in this case, regiochemistry.
Protocol Overview: X-Ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The resulting model will unambiguously show the connection between the butanoyl chain and the N-1 position of the indazole ring.
Data Synthesis and Workflow Summary
The structural elucidation of 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid is a logical, stepwise process where each piece of data validates the others, culminating in a single, confirmed structure.
-
HRMS establishes the molecular formula (C₁₂H₁₂N₂O₃) and DoU.
-
FTIR confirms the presence of the key functional groups: a carboxylic acid, a ketone/amide, and an aromatic ring.
-
¹H and ¹³C NMR provide the complete inventory of proton and carbon environments.
-
COSY connects the protons of the butanoic acid chain.
-
HSQC links every proton to its directly attached carbon.
-
HMBC serves as the final arbiter, connecting all the fragments and, most importantly, providing the unequivocal link from the substituent's methylene protons (H-9) to the indazole's C-7a, confirming the N-1 regioisomer.
-
X-Ray Crystallography (if performed) provides the ultimate, visually verifiable proof of the structure.
Caption: A logical workflow for the structural elucidation of the target molecule.
Conclusion
This multi-technique approach represents a robust and scientifically rigorous methodology for the structural elucidation of novel or complex organic molecules like 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid. By systematically layering data from mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments, we create a self-validating system that leaves no ambiguity. The strategic use of the HMBC experiment to resolve the critical question of N-1 versus N-2 regioselectivity is a cornerstone of this process. Adherence to such a workflow ensures the highest level of scientific integrity, providing absolute confidence in the molecular structure before committing to further research and development.
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